molecular formula C10H11ClN2 B1214102 5-Chlorotryptamine CAS No. 3764-94-1

5-Chlorotryptamine

Cat. No. B1214102
Key on ui cas rn: 3764-94-1
M. Wt: 194.66 g/mol
InChI Key: FVQKQPVVCKOWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044090B2

Procedure details

Add 5-chlorotryptamine hydrochloride (15 g, 0.06 mole) water (150 ml), NaOH 1N (75 ml), and dichloromethane (350 mL). Stir the mixture at room temperature for 30 minutes, and separate the phases. Wash the aqueous phase with dichloromethane, combine the organic phases, dry over MgSO4, filter, and evaporate to dryness under vacuum to give the title compound.
Name
5-chlorotryptamine hydrochloride
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:14]=[C:13]2[C:6]([NH:7][CH:8]=[C:9]2[CH2:10][CH2:11][NH2:12])=[CH:5][CH:4]=1.[OH-].[Na+]>ClCCl>[Cl:2][C:3]1[CH:14]=[C:13]2[C:6]([NH:7][CH:8]=[C:9]2[CH2:10][CH2:11][NH2:12])=[CH:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
5-chlorotryptamine hydrochloride
Quantity
150 mL
Type
reactant
Smiles
Cl.ClC1=CC=C2NC=C(CCN)C2=C1
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate the phases
WASH
Type
WASH
Details
Wash the aqueous phase with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate to dryness under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C2NC=C(CCN)C2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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